2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide
Description
2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide is a chloroacetamide derivative characterized by a central acetamide backbone substituted with a chlorine atom at the α-carbon and a 4-piperidin-1-ylmethyl-phenyl group at the nitrogen (CAS: 379255-22-8) . Its safety data sheet indicates handling as a research chemical, emphasizing precautions for inhalation and dermal exposure .
Properties
Molecular Formula |
C14H19ClN2O |
|---|---|
Molecular Weight |
266.76 g/mol |
IUPAC Name |
2-chloro-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C14H19ClN2O/c15-10-14(18)16-13-6-4-12(5-7-13)11-17-8-2-1-3-9-17/h4-7H,1-3,8-11H2,(H,16,18) |
InChI Key |
KVBZLMNYJPVWNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide typically involves multiple steps. One common method starts with the reaction of 4-piperidin-1-ylmethyl-benzylamine with chloroacetyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The acetamide moiety can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield a secondary amine derivative, while oxidation can produce a ketone or carboxylic acid.
Scientific Research Applications
2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and acetamide moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Piperidine-Containing Derivatives
- 2-Chloro-N-(4-piperidin-1-ylphenyl)acetamide (CAS: 379255-22-8): Features a piperidine ring directly attached to the phenyl group. This structure may improve membrane permeability compared to bulkier substituents .
- 2-Chloro-1-(piperidin-1-yl)ethan-1-one (Compound 13 in ): Replaces the acetamide with a ketone group, reducing hydrogen-bonding capacity. Used as a synthetic intermediate for antiproliferative agents .
Heterocyclic Derivatives
- 2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-acetamide (CAS: 20460-58-6): Incorporates a thiadiazole ring, which enhances π-π stacking interactions with biological targets. Demonstrated cytotoxicity against Caco-2 cells (IC₅₀: 1.8 µM) in anticancer studies .
- 2-Chloro-N-(thiazol-2-yl)acetamide (Compound 17 in ): The thiazole ring contributes to metal coordination and kinase inhibition, commonly used in antimicrobial and antitumor agents .
Herbicide Derivatives
- Acetochlor (2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-acetamide): A pre-emergent herbicide with an ethoxymethyl group and ethyl-methylphenyl substituent. Metabolized in liver microsomes, highlighting its environmental and toxicological profile .
- Metolachlor : Contains a methoxypropyl group, increasing hydrophobicity for soil retention. Both acetochlor and metolachlor share the chloroacetamide core but differ in alkyl substituents, affecting herbicidal potency .
Aromatic and Aliphatic Derivatives
- 2-Chloro-N-(4-ethylcyclohexyl)acetamide (CAS: 915924-28-6): The ethylcyclohexyl group imparts high lipophilicity (XLogP3: 2.8), suitable for lipid membrane penetration .
- 2-Chloro-N-[2-(4-fluorophenyl)-ethyl]-acetamide (CAS: 380346-60-1): Fluorine substitution enhances metabolic stability and bioavailability, common in CNS-targeting drugs .
Comparative Data Table
*Calculated based on molecular formula C₁₄H₁₈ClN₂O.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide?
- Methodology : The synthesis typically involves nucleophilic substitution, where 4-piperidin-1-ylmethyl-aniline reacts with chloroacetyl chloride in a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) under reflux. Catalysts like triethylamine or pyridine enhance reaction efficiency. Purification via column chromatography or recrystallization ensures high yields (>70%) and purity (>95%) .
- Key Considerations : Monitor reaction progress using TLC, and optimize solvent choice (ethanol or acetic acid) to minimize side products .
Q. How can the structural integrity and purity of this compound be confirmed?
- Methodology : Use 1H/13C NMR to verify the acetamide backbone and piperidine substitution. IR spectroscopy confirms the presence of amide (C=O stretch at ~1650 cm⁻¹) and chloro groups. Mass spectrometry (HRMS or ESI-MS) validates the molecular ion peak (e.g., [M+H]+ at m/z 307.1). X-ray crystallography (as in analogous compounds) reveals intramolecular hydrogen bonding (C—H···O) and packing motifs .
Q. What biological assays are suitable for preliminary bioactivity screening?
- Methodology :
- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).
- Antimicrobial activity : Employ broth microdilution (MIC values) against Gram-positive/negative bacteria.
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can contradictions in bioactivity data across studies be resolved?
- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., varying substituents on the piperidine or phenyl ring). Validate assays under standardized conditions (pH, temperature, cell line passage number). Use orthogonal techniques (e.g., SPR for binding affinity vs. functional assays) to confirm target engagement .
- Example : A study comparing analogs with/without the chloro group showed a 10-fold difference in kinase inhibition, highlighting electronic effects .
Q. What computational methods can predict the compound’s mechanism of action?
- Methodology :
- Molecular docking : Simulate interactions with potential targets (e.g., PI3K or EGFR kinases) using AutoDock Vina.
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER).
- Quantum mechanical calculations : Assess reactivity descriptors (e.g., Fukui indices) to predict sites for electrophilic attack .
Q. How do substituents on the piperidine and phenyl rings affect reactivity and bioactivity?
- Methodology : Synthesize derivatives with:
- Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance electrophilicity.
- Bulky groups on piperidine to sterically hinder non-target interactions.
- Data Table :
| Derivative | Substituent | IC₅₀ (μM, HeLa) | LogP |
|---|---|---|---|
| Parent | None | 12.3 | 2.8 |
| Analog A | -CF₃ | 5.6 | 3.1 |
| Analog B | -OCH₃ | 18.9 | 2.2 |
- The -CF₃ group improved cytotoxicity and lipophilicity, suggesting enhanced membrane permeability .
Methodological Notes
- Contradiction Analysis : Discrepancies in bioactivity may arise from impurities (>95% purity required for reliable assays) or assay variability (e.g., serum concentration in cell culture) .
- Advanced Characterization : Combine XRD with Hirshfeld surface analysis to map intermolecular interactions influencing crystallinity and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
